molecular formula C20H21N3O3S B2379544 N-(3,4-dimethoxyphenethyl)-2-(quinazolin-4-ylthio)acetamide CAS No. 721907-40-0

N-(3,4-dimethoxyphenethyl)-2-(quinazolin-4-ylthio)acetamide

Cat. No. B2379544
CAS RN: 721907-40-0
M. Wt: 383.47
InChI Key: QFNJAWTZEWSZEU-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-(quinazolin-4-ylthio)acetamide, also known as E-58425, is a synthetic compound that has gained attention in recent years due to its potential as a research tool in the field of neuroscience. It is a selective agonist for the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in the brain and plays a role in modulating neurotransmitter release. In

Scientific Research Applications

Antitumor Activity

A series of 3-benzyl-substituted-4(3H)-quinazolinones, which are closely related to the structure of interest, demonstrated significant in vitro antitumor activity across various cancer cell lines. Some compounds showed broad-spectrum antitumor activity and were found to be more potent compared to the positive control, 5-fluorouracil (5-FU). Molecular docking studies of these compounds indicated a potential mechanism of action through inhibition of key proteins like EGFR-TK and B-RAF kinase, which are critical for cancer cell survival and proliferation (Al-Suwaidan et al., 2016).

Anticonvulsant Activity

Another study focused on the synthesis of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives for evaluation of their anticonvulsant activity. The study aimed to determine the affinity of these compounds to GABAergic biotargets. Although the specific compounds synthesized did not show significant anticonvulsant activity, the research highlighted the importance of the NHCO cyclic fragment in the activity, suggesting avenues for further modification and testing (El Kayal et al., 2022).

Antimicrobial Activity

In the realm of antimicrobial research, novel N-aryl(alkaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides were synthesized and their structures confirmed. These compounds were evaluated for their antibacterial and antifungal activities, revealing moderate cytotoxicity and selective efficacy against certain microbial strains. This suggests potential applications of such compounds in developing new antimicrobial agents (Antypenko et al., 2016).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinazolin-4-ylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-25-17-8-7-14(11-18(17)26-2)9-10-21-19(24)12-27-20-15-5-3-4-6-16(15)22-13-23-20/h3-8,11,13H,9-10,12H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNJAWTZEWSZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC=NC3=CC=CC=C32)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenethyl)-2-(quinazolin-4-ylthio)acetamide

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